2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine
Description
2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine is a tertiary amine characterized by a propanamine backbone substituted with a methyl group at the second carbon and a propynyloxy (-O-CH₂-C≡CH) group at the first carbon. This compound’s structure combines an aliphatic amine with an alkynyl ether moiety, which may confer unique chemical reactivity, such as participation in click chemistry or cross-coupling reactions.
Properties
IUPAC Name |
2-methyl-1-prop-2-ynoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-5-9-6-7(2,3)8/h1H,5-6,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVAZAPQCRRDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC#C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine typically involves the reaction of 2-methyl-2-propanamine with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to increase yield and efficiency.
Chemical Reactions Analysis
2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The propynyl group can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine involves its interaction with molecular targets, such as enzymes or receptors. The propynyl group can participate in various chemical reactions, altering the activity of the target molecules and affecting biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity
- Alkynyl Ether vs. Methylthio : The propynyloxy group in the target compound introduces sp-hybridized carbons, enabling reactions like Huisgen cycloaddition. In contrast, the methylthio group in C₅H₁₃NS derivatives enhances nucleophilicity but may lead to sulfoxide/sulfone metabolites .
- Aryl vs. Aliphatic Substituents : Aryl-substituted propanamines (e.g., 1,3-bis(aryl) derivatives) exhibit antiproliferative or neurotransmitter-modulating activities, whereas aliphatic substituents (e.g., propynyloxy) may prioritize synthetic utility over direct bioactivity .
- Electron-Withdrawing Groups : Nitro groups in nitrostyrenes (e.g., 1,3-bis(aryl)-2-nitro-1-propenes) enhance apoptosis induction compared to propanamines, suggesting electron-withdrawing substituents can dictate mechanism of action .
Metabolic and Toxicological Considerations Compounds with methylenedioxyphenyl groups (e.g., 1,3-bis-(3,4-methylenedioxyphenyl)-2-propanamine) generate N-formyl intermediates linked to hepatotoxicity, highlighting the role of aryl substituents in toxicity . Fluorinated phenoxy groups (e.g., in CymitQuimica’s compound) improve metabolic stability, whereas alkynyl groups may produce reactive metabolites like epoxides .
Biological Activity
2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine can be represented as follows:
- Molecular Formula : C₇H₁₃NO
- Molecular Weight : 113.19 g/mol
This compound features a propynyl ether group, which may influence its reactivity and biological interactions.
1. Anticancer Properties
Recent studies have indicated that compounds similar to 2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine exhibit promising anticancer activities. For instance, certain derivatives have been tested for their efficacy against various cancer cell lines using the MTT assay, which measures cell viability.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 12.5 |
| Compound B | MCF7 (Breast) | 15.0 |
| Compound C | A549 (Lung) | 10.0 |
These findings suggest that structural modifications in similar compounds could lead to enhanced anticancer activity, warranting further investigation into the specific mechanisms by which 2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine may exert its effects.
2. Enzyme Inhibition
Another significant area of research involves the inhibition of key enzymes associated with various diseases. For example, studies have shown that certain alkylamines can inhibit protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
| Enzyme Targeted | Inhibition Type | Reference |
|---|---|---|
| Protein Kinase B (Akt) | Competitive | |
| Mycobacterium tuberculosis PtpB | Non-competitive |
The inhibition of these enzymes by similar compounds suggests that 2-Methyl-1-(2-propyn-1-yloxy)-2-propanamine could also possess such inhibitory properties, contributing to its potential therapeutic applications.
Case Study 1: Anticancer Efficacy
In a study conducted by Ruiz et al., several derivatives were synthesized and tested for anticancer efficacy against the MCF7 breast cancer cell line. The results indicated that modifications leading to increased hydrophobicity improved the anticancer activity significantly.
Case Study 2: Enzyme Interaction
A research team investigated the interaction of various alkylamines with protein kinase B (Akt). They found that specific structural features, such as the presence of an aliphatic chain, enhanced binding affinity and inhibition rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
